Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. Unsubstituted Benzamide Analog
The target compound (CAS 2320143-57-3) exhibits a computed XLogP3 of 1.4, reflecting the balanced lipophilicity conferred by the 4-methoxy substituent on the benzamide ring combined with the polar 2-hydroxyethoxy group on the thiane core [1]. Replacement of the 4-methoxybenzamide with an unsubstituted benzamide (CAS not assigned; N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide, MW 295.4) is expected to reduce lipophilicity by approximately 0.5–0.8 logP units based on the Hansch π-value for para-OCH₃ (+0.02) versus H (0.00) on aromatic systems, although the net effect is partially offset by the increased molecular weight and polar surface area of the 4-methoxy congener . This difference places the target compound closer to the optimal logP range (1–3) for oral drug-likeness per Lipinski guidelines, while the des-methoxy analog trends toward sub-optimal logP for membrane passive diffusion [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (computed via PubChem/CACTVS algorithm) |
| Comparator Or Baseline | N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide (des-methoxy analog): XLogP3 not experimentally measured; estimated ≈ 0.6–0.9 based on fragment-based calculation subtracting OCH₃ contribution |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.8 logP units (target more lipophilic) |
| Conditions | Computed property; algorithm-based prediction (XLogP3, PubChem/CACTVS). No experimental logP or logD data identified in publicly available sources for either compound. |
Why This Matters
The moderate lipophilicity (XLogP3 = 1.4) suggests the target compound occupies a physicochemical space more favorable for membrane permeability and oral bioavailability than the excessively polar des-methoxy analog, which may be a decisive factor when selecting benzamide congeners for cell-based screening or in vivo pharmacokinetic studies.
- [1] Kuujia.com. Cas no 2320143-57-3. Computed Properties section: XLogP3 = 1.4, TPSA = 93.1 Ų. Accessed May 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
